

Org-26576: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Org-26576

Cat. No.: B1677471

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Abstract

Org-26576 is a potent and selective positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been the subject of significant neuroscience research due to its potential to enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This document provides an in-depth technical overview of **Org-26576**, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of action and experimental workflows. While development for major depressive disorder was halted due to a failed Phase II trial, the compound remains a valuable tool for investigating the role of AMPA receptor modulation in various neurological and psychiatric conditions.^[1]

Core Compound Information

Property	Value
IUPAC Name	(9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2][3]oxazepin-5-one
Synonyms	Ampakine, Org 26576
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂
Molar Mass	204.23 g/mol
Mechanism of Action	Positive Allosteric Modulator of AMPA Receptors

Quantitative Data Summary

In Vitro Potency and Selectivity

Parameter	Value	Species/Tissue	Reference
EC ₅₀ (AMPA potentiation)	8-16 µM	Rat hippocampal primary cultured neurons	[Cortex Pharmaceuticals Data]
Selectivity	Selective for AMPA receptors at 10 µM against >60 other targets (GPCRs, ion channels, kinases)	N/A	[Cortex Pharmaceuticals Data]

In Vivo Neurogenesis and Neurotrophic Effects

Endpoint	Dosage	Species	Result	Reference
Progenitor Cell Proliferation (Dentate Gyrus)	10 mg/kg (chronic)	Rodent	~40% increase	[Su et al., 2009]
Progenitor Cell Proliferation (Prelimbic Cortex)	10 mg/kg (chronic)	Rodent	~35% increase	[Su et al., 2009]
Neuronal Survival (Dentate Gyrus)	10 mg/kg (chronic)	Rodent	~30% increase in survival of new cells	[Su et al., 2009]
BDNF mRNA (Hippocampus)	10 mg/kg (acute, with stress)	Rat	Significant increase	[Fumagalli et al., 2012]

Preclinical Efficacy in an ADHD Model

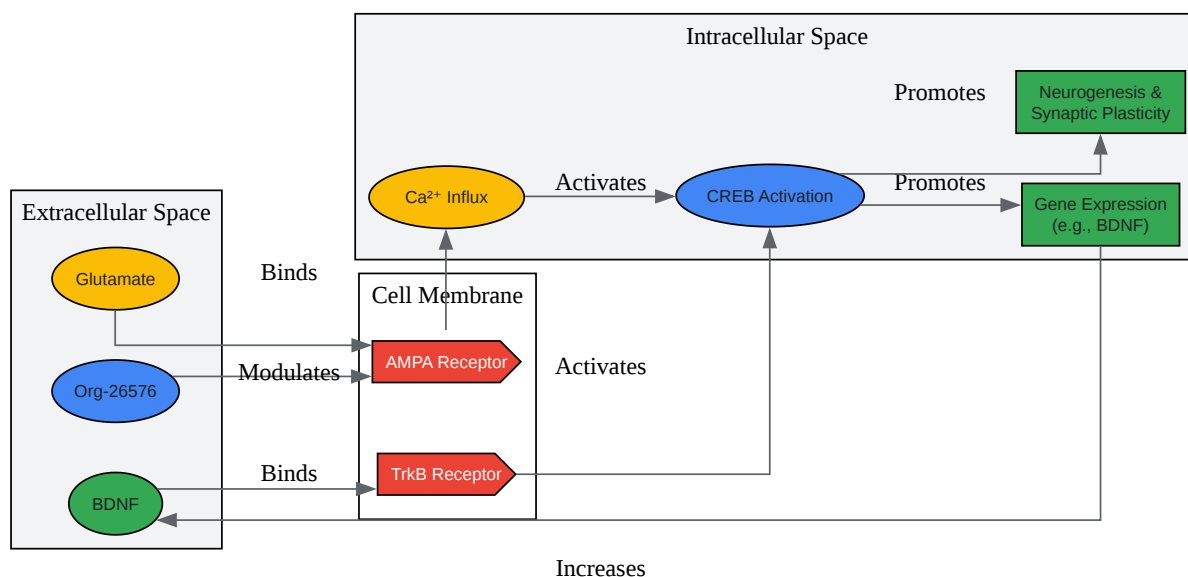
Model	Dosage (i.p.)	Species	Outcome	Reference
6-OHDA Lesion-induced Hyperactivity	1, 3, 10 mg/kg	Rat (neonatal)	Dose-dependent inhibition of locomotor hyperactivity	[Adler et al., 2012]

Clinical Trial Data (Major Depressive Disorder - NCT00610649)

Population	Dosage (oral, b.i.d.)	Key Findings	Reference
Healthy Volunteers	Up to 225 mg	Well-tolerated	[Nations et al., 2012]
Patients with MDD	Up to 450 mg	Well-tolerated; Numerically greater improvement in MADRS score vs. placebo; Improved executive function and processing speed at 400 mg b.i.d.	[3][4]

Signaling Pathway and Mechanism of Action

Org-26576 acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of cations (Na^+ and Ca^{2+}) into the postsynaptic neuron, resulting in enhanced synaptic transmission. A key downstream effect of this enhanced signaling is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, TrkB, activates intracellular signaling cascades, including the CREB pathway, which further promotes the transcription of genes involved in synaptic function and neurogenesis.



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Caption: Signaling pathway of **Org-26576**.

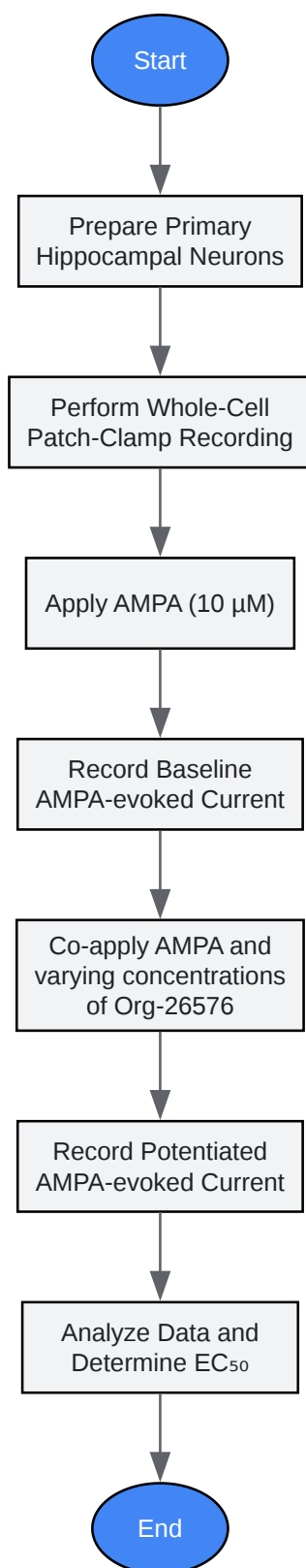
Detailed Experimental Protocols

In Vitro Electrophysiology: Potentiation of AMPA-mediated responses

This protocol is a generalized procedure based on standard methods for assessing AMPA receptor potentiation.

- **Cell Culture:** Primary hippocampal neurons are cultured from embryonic day 18 rat pups. Neurons are plated on poly-D-lysine coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

- Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on neurons after 10-14 days in vitro.
 - External Solution (ACSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
 - Internal Solution: Contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
- Experimental Procedure:
 - Establish a whole-cell recording from a hippocampal neuron.
 - Clamp the cell at a holding potential of -70 mV.
 - Apply a brief pulse of AMPA (10 μM) using a picospritzer to evoke an inward current.
 - After establishing a stable baseline response to AMPA, co-apply AMPA (10 μM) with varying concentrations of **Org-26576** (e.g., 0.1, 1, 10, 100 μM).
 - Measure the peak amplitude of the inward current in the presence and absence of **Org-26576**.
 - Construct a dose-response curve to determine the EC₅₀ value for the potentiation of the AMPA-evoked current.

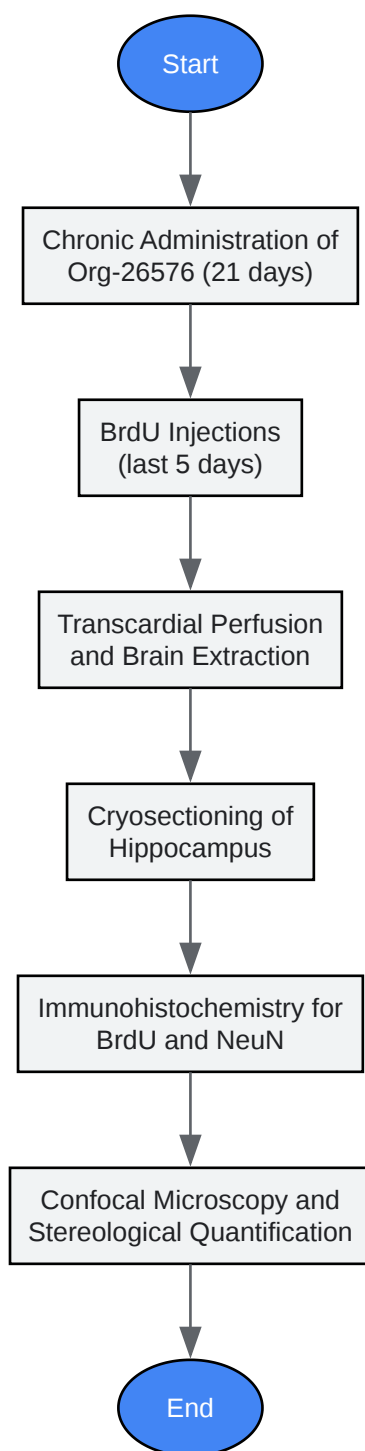


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Caption: Workflow for electrophysiological assessment.

In Vivo Neurogenesis Study (Adapted from Su et al., 2009)

- Animals: Adult male Sprague-Dawley rats.
- Drug Administration: **Org-26576** (10 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection once daily for 21 days.
- BrdU Labeling: To label dividing cells, rats were co-administered 5-bromo-2'-deoxyuridine (BrdU; 200 mg/kg, i.p.) with the final 5 days of **Org-26576** treatment.
- Tissue Processing:
 - Twenty-four hours after the final injection, animals were deeply anesthetized and transcardially perfused with 4% paraformaldehyde.
 - Brains were removed, post-fixed, and cryoprotected in 30% sucrose.
 - Coronal sections (40 µm) were cut through the hippocampus using a cryostat.
- Immunohistochemistry:
 - Free-floating sections were treated with 2N HCl to denature DNA.
 - Sections were incubated with a primary antibody against BrdU (e.g., mouse anti-BrdU).
 - For neuronal survival, sections were also co-labeled with a neuronal marker (e.g., rabbit anti-NeuN).
 - Sections were then incubated with appropriate fluorescently-labeled secondary antibodies.
- Cell Quantification: The number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus and prelimbic cortex was quantified using stereological methods.

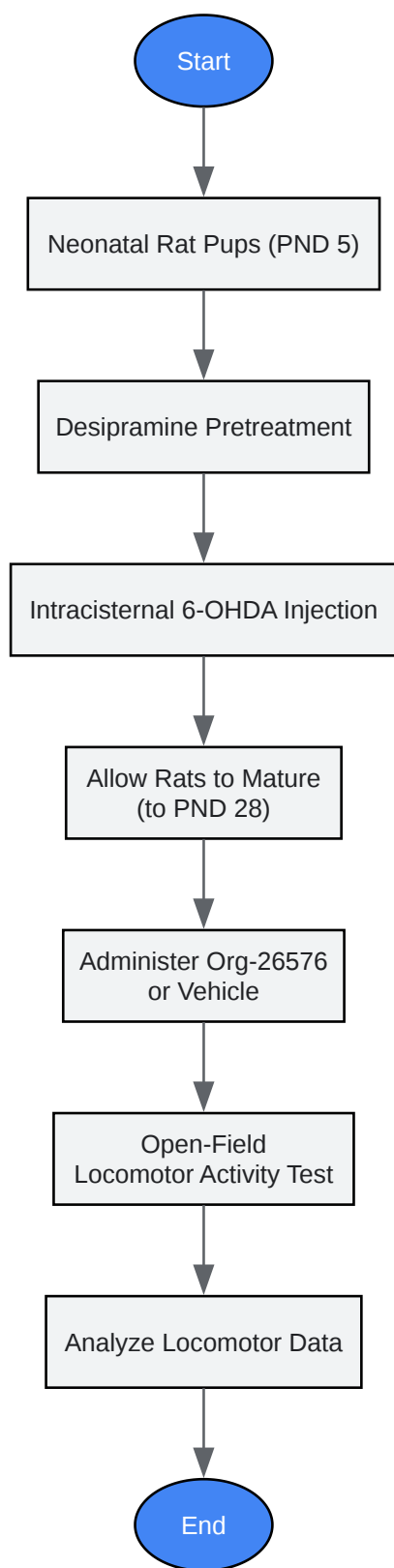


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Caption: Workflow for in vivo neurogenesis study.

Preclinical ADHD Model: 6-OHDA Lesion-induced Hyperactivity (Adapted from Adler et al., 2012)

- Animals: Neonatal male Sprague-Dawley rat pups (postnatal day 5).
- Lesioning Procedure:
 - Pups were pretreated with desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons.
 - Thirty minutes later, 6-hydroxydopamine (6-OHDA; 100 µg in 10 µl of saline with 0.1% ascorbic acid) was administered via intracisternal injection.[\[5\]](#)
- Behavioral Testing:
 - At postnatal day 28, locomotor activity was assessed in an open-field arena.
 - Rats were administered **Org-26576** (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
 - Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for 60 minutes using an automated activity monitoring system.
- Data Analysis: The effect of **Org-26576** on locomotor activity was compared between the 6-OHDA lesioned group and a sham-operated control group.

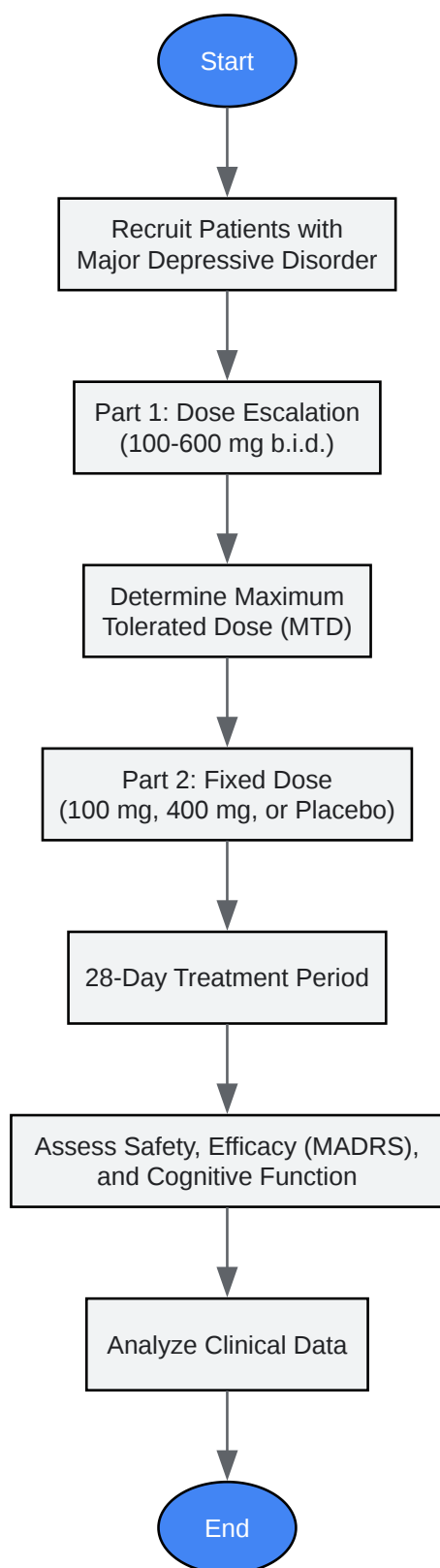


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Caption: Workflow for the preclinical ADHD model.

Clinical Trial for Major Depressive Disorder (NCT00610649; Adapted from Nations et al., 2012)

- Study Design: A randomized, double-blind, placebo-controlled, multiple rising-dose study. The study consisted of two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a fixed-dose phase.
- Participants: Adult patients diagnosed with Major Depressive Disorder.
- Part 1 (Dose Escalation):
 - Cohorts of patients received escalating doses of **Org-26576** or placebo, administered twice daily (b.i.d.).
 - Doses ranged from 100 mg to 600 mg b.i.d.
 - The primary outcome was safety and tolerability to establish the MTD.
- Part 2 (Fixed Dose):
 - Patients were randomized to receive a fixed dose of **Org-26576** (100 mg or 400 mg b.i.d.) or placebo for 28 days.
- Outcome Measures:
 - Primary: Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests).
 - Secondary (Exploratory):
 - Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
 - Cognitive performance tests (e.g., CogState battery).
 - Pharmacokinetic parameters.



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Caption: Workflow for the clinical trial in MDD.

Conclusion

Org-26576 is a well-characterized AMPA receptor positive allosteric modulator that has demonstrated clear effects on synaptic function, neurogenesis, and neurotrophic factor expression in preclinical models. While its clinical development for depression has been discontinued, the data generated from studies with this compound provide valuable insights into the therapeutic potential and challenges of targeting the glutamatergic system. The detailed methodologies and quantitative data presented in this guide are intended to support further neuroscience research and drug development efforts in this area.

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- To cite this document: BenchChem. [Org-26576: A Technical Guide for Neuroscience Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677471#org-26576-for-neuroscience-research-applications]

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